Coruno
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation. |
|---|---|
CAS No. |
188472-37-9 |
Molecular Formula |
C9H15N4O4+ |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
ethyl N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)carbamate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/p+1 |
InChI Key |
XLFWDASMENKTKL-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)NC1=C[N+](=NO1)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Molsidomine and Its Chemical Analogs
Classical Synthetic Pathways to the Sydnonimine Core Structure
Classical approaches to synthesizing the sydnonimine core structure often involve the cyclization of N-substituted N-nitrosoglycinonitriles. wright.edu Early methods described the biological activities of sydnonimines and involved procedures such as the cyclization of N-substituted N-nitrosoglycinonitriles in the presence of strong acids like nitric acid or hydrochloric acid. wright.eduijamtes.org A variation on this method involves nitrosation under neutral conditions using isoamyl nitrite (B80452) followed by cyclization with dry HCl gas. wright.edu This "one-pot" method has been reported to yield sydnonimine salts in high yield under mild conditions, avoiding the isolation of potentially carcinogenic N-nitroso species. wright.edu
Targeted Synthesis of Molsidomine (B1677406) and N-Substituted Sydnonimine Derivatives
The synthesis of specific sydnonimine derivatives, including Molsidomine, often requires targeted approaches to incorporate desired substituents onto the core structure.
Conventional Multistep Synthesis Approaches
Conventional synthesis of Molsidomine typically involves a multistep process. wikipedia.org One reported synthesis starts with the reaction of 1-aminomorpholine with formaldehyde (B43269) and hydrogen cyanide, followed by nitrosation to yield the N-nitroso analog. wikipedia.org This intermediate then undergoes cyclization upon treatment with anhydrous acid to form linsidomine (B1675546) (SIN-1), the active metabolite of Molsidomine. wikipedia.orgrsc.org The formation of the ethyl urethane (B1682113), which constitutes Molsidomine, is then achieved by reacting linsidomine with ethyl chloroformate. wikipedia.org Access to N6-functionalized iminosydnones through conventional methods can sometimes involve tricky and hazardous procedures. researchgate.netresearchgate.net
Exploitation of Nucleophilic Aromatic Substitution in Sydnonimine Synthesis
Nucleophilic aromatic substitution (SNAr) has emerged as a valuable strategy for the synthesis of functionalized sydnonimines, particularly for modifying the position analogous to the C6 position in sydnones. rsc.orgrsc.org This process can involve the reaction of aliphatic and aromatic amines with activated sydnones, such as triflated sydnones. rsc.orgrsc.orgnih.govrsc.org This methodology allows for the preparation of functionalized sydnonimine probes that may be otherwise difficult to synthesize through conventional routes. rsc.orgrsc.orgnih.govrsc.org While the SNAr approach can sometimes result in low to moderate yields, it demonstrates tolerance for a variety of functional groups that may be incompatible with other synthetic methods. rsc.org
Green Chemistry Principles in Molsidomine Synthesis
In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being applied to the synthesis of Molsidomine and its analogs. researchgate.netresearchgate.netumontpellier.frresearchgate.net This involves developing methods that reduce or eliminate the use of hazardous substances, minimize waste, and conserve energy. mdpi.com
Mechanochemistry, utilizing mechanical force such as ball-milling, offers a promising green approach for synthesizing sydnonimines and related active pharmaceutical ingredients like Molsidomine and mesocarb. researchgate.netresearchgate.netumontpellier.frresearchgate.netrsc.orgresearchgate.net This technique can facilitate reactions in the solid state, reducing or eliminating the need for organic solvents. researchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.org An innovative mechanochemical strategy employing 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent has been reported for the straightforward synthesis of Molsidomine and a mesocarb analog. researchgate.netresearchgate.netumontpellier.frresearchgate.net This four-step linear process, conducted entirely by ball-milling with safe reagents, provides an efficient and sustainable route to N-carbonylated iminosydnones. researchgate.netresearchgate.net Mechanochemical methods have been shown to be efficient and time-saving by potentially avoiding purification steps and reducing solvent consumption. researchgate.netrsc.org
Synthesis of Key Molsidomine Metabolites and Precursors for Chemical Studies
Molsidomine functions as a prodrug, undergoing metabolic conversion in the liver to its active metabolite, linsidomine, also known as 3-morpholinosydnonimine (SIN-1). SIN-1 is subsequently and rapidly transformed into SIN-1A in the bloodstream without enzymatic intervention. Both SIN-1 and SIN-1A are considered the active metabolites of Molsidomine.
Preparation of 3-Morpholinosydnonimine (SIN-1) and its Derivatives
The synthesis of N-Morpholinosydnonimine hydrochloride (SIN-1 HCl) has been described starting from N-aminomorpholine and sodium formaldehyde bisulfite. This process involves treating an imine intermediate with potassium cyanide to yield the corresponding nitrile compound. Subsequent nitrosation of the nitrile produces a nitrosohydrazine, which then undergoes cyclization under acidic conditions to afford SIN-1 hydrochloride. A reported yield for this cyclization step is around 50%.
Derivatives of SIN-1, such as N-nitroso-3-morpholinosydnonimine, can be prepared by treating SIN-1 hydrochloride with sodium nitrite in water under ice-cooled conditions, followed by stirring and isolation of the resulting solid. This N-nitrosylated sydnonimine has been studied as a potential nitric oxide (NO) radical donor that may avoid the simultaneous generation of superoxide (B77818) radical, unlike SIN-1 decomposition in oxygenated media.
Synthesis of Deuterated or Isotopically Labeled Molsidomine Analogs
Isotopic labeling is a valuable technique in drug development for various studies, including metabolic fate and biodistribution. Common isotopes used for labeling include deuterium (B1214612), carbon-13, tritium, and carbon-14. These isotopes are typically incorporated as late as possible in the synthetic route to minimize costs and timelines.
Methods for incorporating isotopes can range from simple exchange of acidic protons using deuterated or tritiated water to the use of commercially available labeled reagents. The synthesis of deuterated morpholine (B109124) derivatives, which include Molsidomine, has been reported. Specifically, processes for preparing 2,2,6,6-d4-morpholine (B13419617) derivatives have been described. The deuterium enrichment at each position can be controlled to achieve high percentages. Research has also explored the use of sydnonimines in strategies for labeling biological drugs with isotopes like 18F.
Derivatization Strategies for Structural Modification of Molsidomine
Structural modification of the sydnonimine scaffold is a key area of research to explore new chemical entities with potentially altered properties. A crucial point for modification is the exocyclic nitrogen (N6) of the sydnonimine structure, whose functionalization can significantly impact the stability of the compound, particularly in alkaline conditions.
N-Acylation and N-Phosphorylation of Sydnonimines
N-acylation of sydnonimines is a common strategy to introduce diverse functionalities at the N6 position. This is often achieved by reacting sydnonimine salts with various carbonyl electrophiles, such as acyl chlorides, chloroformates, or isocyanates. Activated intermediates, like p-nitrophenyl carbonates or carbonyl-imidazolium activated sydnonimines, have also been employed to facilitate the synthesis of N6-carbamates and ureas. For example, N6-tert-butoxycarbonylsydnonimines can be synthesized by acylating sydnonimine hydrochlorides with Boc2O in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). A mild method for synthesizing N6-α-haloacyl substituted sydnonimines using α-haloacyl chlorides has also been developed, serving as intermediates for further functionalization.
N-phosphorylation of iminosydnones at the N6 position has been demonstrated as an efficient method. This can be achieved by reacting sydnone (B8496669) imine hydrochlorides with substituted phosphinate or phosphonate (B1237965) chlorides in the presence of a base like diisopropylethylamine (DIPEA). These N6-phosphorylated iminosydnones can be synthesized in good to high yields and are valuable for further organic synthesis.
Introduction of Diverse Functional Groups on the Sydnonimine Scaffold
Beyond N6 functionalization, the sydnonimine scaffold offers other positions for modification. The C4 position is particularly reactive and can be functionalized. One approach involves deprotonation of the sydnonimine at the C4 position using a strong base, followed by reaction with various electrophiles. Halogenation at the C4 position is also possible, for instance, by treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to yield 4-bromo- or 4-iodo derivatives.
Reductive amination provides a route for preparing N6-alkyl sydnonimines by reacting sydnonimines with aliphatic or aromatic aldehydes in the presence of a reducing agent. The introduction of more complex functionalities, such as amino acid and peptide moieties, onto the sydnonimine scaffold has also been explored, often utilizing activated intermediates or specific coupling strategies. These derivatization strategies expand the chemical space of sydnonimine compounds for potential applications.
Stereoselective Synthesis of Chiral Molsidomine Derivatives
While the core structure of Molsidomine itself is not typically described as chiral, the introduction of substituents through derivatization can create chiral centers, leading to the possibility of stereoisomers. The synthesis of chiral molecules with defined stereochemistry is of significant importance in pharmaceutical chemistry due to the potential for different biological activities among enantiomers.
General strategies for stereoselective synthesis include catalytic asymmetric synthesis using chiral catalysts and kinetic resolution of racemates, often employing enzymes like lipases. While specific detailed methods for the stereoselective synthesis of chiral Molsidomine derivatives are not extensively documented in the immediately available research, the principles of asymmetric synthesis can be applied to create chiral centers during the derivatization process. For instance, if a new chiral group is introduced at the C4 position following deprotonation, or if chiral auxiliaries or catalysts are used during N6 functionalization with chiral moieties, stereoselectivity could potentially be achieved. Research into the synthesis of chiral sulfinyl compounds and pyrrolidine (B122466) derivatives highlights the various approaches and challenges in creating enantiomerically pure molecules. Further research in this area could lead to the development of chiral Molsidomine analogs with potentially improved or modified pharmacological profiles.
Molecular Mechanisms of Action and Reactivity of Molsidomine Chemical Perspective
Chemical Pathways of Nitric Oxide (NO) Release from Molsidomine (B1677406) and SIN-1
The release of nitric oxide from the molsidomine pathway is a multi-step process, with the key NO-generating step originating from its active metabolite, SIN-1.
Spontaneous Decomposition Chemistry of SIN-1
SIN-1 (3-morpholinosydnonimine) is known to spontaneously decompose under physiological conditions, leading to the generation of nitric oxide (NO) and superoxide (B77818) anion (O₂⁻) dojindo.comabcam.cnajol.infofocusbiomolecules.combiotium.comucl.ac.uk. This simultaneous production of NO and O₂⁻ can result in the formation of peroxynitrite (ONOO⁻), a potent oxidant dojindo.comabcam.cnfocusbiomolecules.comcore.ac.uknih.govcaymanchem.comnih.gov. The decomposition of SIN-1 is influenced by factors such as pH and the presence of oxygen ajol.infonih.govsoton.ac.uk. Under aerobic conditions, oxygen initiates the decay of an open-ring form of SIN-1, known as SIN-1A ajol.info. This is thought to occur via a one-electron abstraction from a nitrogen atom in SIN-1A, leading to the formation of an unstable radical cation that subsequently decomposes to release NO and form the stable end-product, 3-morpholinoiminoacetonitrile (SIN-1C) ajol.infocore.ac.uknih.gov. Studies have shown a positive correlation between oxygen consumption and superoxide formation during SIN-1 decay ajol.info.
Role of Hydrolysis and Decarboxylation in NO Generation
The spontaneous decomposition of SIN-1 involves hydrolysis and a subsequent ring opening to form SIN-1A soton.ac.uksoton.ac.uk. This hydrolysis is pH-dependent soton.ac.uksoton.ac.uk. While the search results mention decarboxylation in the context of sydnonimines and SIN-1 formation from molsidomine researchgate.net, and general decarboxylation reactions masterorganicchemistry.comrsc.orglibretexts.org, the explicit chemical mechanism of decarboxylation directly involved in the NO generation step from SIN-1A is linked to the breakdown of the open-ring structure following oxidation. The decomposition of SIN-1A involves the release of NO and the formation of SIN-1C, which is an inactive metabolite core.ac.uksoton.ac.uk. This process effectively involves the breaking of bonds that ultimately leads to the liberation of the NO molecule.
Photoactivation Dynamics of NO Release from Molsidomine
While molsidomine typically releases NO slowly after metabolic activation, studies have investigated the potential for photoactivation to achieve rapid NO release figshare.comx-mol.netnih.govresearchgate.net. Irradiation with visible light has been shown to enhance the oxygen-dependent NO release from SIN-1 nih.gov. Research using time-resolved infrared spectroscopy has explored the photodissociation dynamics of molsidomine (also referred to as SIN-10 in some contexts) figshare.comx-mol.netnih.govresearchgate.net. Photoexcited molsidomine at 360 nm has been observed to decompose rapidly, leading to the spontaneous release of NO from a radical fragment figshare.comx-mol.netnih.gov. This suggests that sydnonimines like molsidomine can serve as model compounds for developing photoactivatable NO donors, allowing for potential quantitative control of NO administration figshare.comx-mol.netnih.govnih.gov.
Enzymatic Biotransformation of Molsidomine to Active Chemical Species (excluding in vivo clinical effects)
Molsidomine itself is a prodrug and requires enzymatic conversion to its active metabolite, SIN-1, to exert its NO-donating properties ucl.ac.ukpatsnap.comnih.govresearchgate.netdrugbank.comresearchgate.net.
Hepatic Esterase-Mediated Conversion to Linsidomine (B1675546) (SIN-1)
The primary metabolic activation of molsidomine occurs in the liver and is mediated by hepatic esterases ucl.ac.ukpatsnap.comnih.govresearchgate.net. This enzymatic process converts molsidomine into linsidomine (SIN-1) ucl.ac.ukpatsnap.comnih.govresearchgate.net. This biotransformation involves the cleavage of an ester group present in the molsidomine structure. Once formed, SIN-1 is the key molecule responsible for the subsequent release of NO patsnap.comnih.govresearchgate.net.
Subsequent Non-Enzymatic NO Release from SIN-1
Following its enzymatic formation from molsidomine, SIN-1 then undergoes spontaneous, non-enzymatic decomposition to release nitric oxide ajol.infofocusbiomolecules.comsoton.ac.ukpatsnap.com. This decomposition is a chemical process that occurs readily under physiological conditions, as detailed in Section 3.1.1. The non-enzymatic nature of NO release from SIN-1 is a distinguishing feature compared to some other organic nitrates, which may require enzymatic involvement for NO generation abcam.cnpatsnap.comwiley-vch.de. This spontaneous breakdown ensures a consistent release of NO from SIN-1 patsnap.com.
Compound Names and PubChem CIDs
Here are the PubChem CIDs for the compounds mentioned in this article:
| Compound Name | PubChem CID |
| Molsidomine | 5353788 nih.gov |
| Linsidomine (SIN-1) | 5219 nih.gov |
| SIN-1C | Not readily available in search results with a specific CID, described as 3-morpholinoiminoacetonitrile figshare.comx-mol.netnih.gov |
Data Tables
Based on the search results, a table summarizing the photoactivation dynamics of Molsidomine could be illustrative:
| Parameter | Value | Conditions | Source |
| Photoexcitation Wavelength | 360 nm | In CHCl₃ | figshare.comx-mol.netnih.gov |
| Decomposition Time Constant of Photoexcited Molsidomine | 43 ps | In CHCl₃ | figshare.comx-mol.netnih.gov |
| Spontaneous NO Release Time Constant from SIN-1A(-H) | 68 ns | In CHCl₃ | figshare.comx-mol.netnih.gov |
| Quantum Yield of Immediate NO Release from Molsidomine | 41% | After photoexcitation at 360 nm | figshare.comx-mol.netnih.gov |
| Increase in Nitrite (B80452) Formation from SIN-1 with Light | 61% over dark control (9h irradiation) | 1 mM SIN-1, polychromatic visible light | nih.gov |
This table highlights quantitative data regarding the speed and efficiency of NO release upon photoactivation of molsidomine.
Redox Chemistry and Radical Generation by Molsidomine and its Metabolites
The chemical activity of Molsidomine is primarily mediated by its metabolite, SIN-1, which undergoes spontaneous decomposition in aqueous, oxygenated environments. This decomposition is central to its redox chemistry and the generation of reactive radical species. mdpi.comdojindo.com
Generation of Nitric Oxide and Superoxide Radicals by Sydnonimines
Sydnonimines, such as SIN-1 (3-morpholino-sydnonimine), are a class of compounds known to simultaneously generate both nitric oxide radical (NO•) and superoxide radical (O₂•⁻) in neutral aqueous solutions containing oxygen. mdpi.com The decomposition of SIN-1 is a multi-step process initiated by a spontaneous ring opening to an intermediate form (SIN-1A). mdpi.com In the presence of molecular oxygen, this intermediate fragments, leading to the release of NO• and O₂•⁻. mdpi.com
Studies have shown that the rate of NO release from sydnonimines correlates with their ability to activate soluble guanylate cyclase, an enzyme involved in signaling pathways. nih.gov The generation of these radicals occurs nonlinearly with time and is maximal at higher sydnonimine concentrations. nih.gov While sydnonimines generate both NO• and O₂•⁻ in aerobic conditions, in biological systems with electron acceptors like heme proteins, SIN-1 may primarily act as a NO• donor without significant superoxide production. mdpi.comnih.gov
Formation of Peroxynitrite Anion (ONOO⁻) via Radical Recombination
The simultaneous generation of NO• and O₂•⁻ by sydnonimines like SIN-1 leads to a rapid, near diffusion-controlled reaction between these two radicals, resulting in the formation of the potent oxidant, peroxynitrite anion (ONOO⁻). mdpi.comdojindo.comresearchgate.net This recombination is a significant chemical pathway for the generated radicals. mdpi.comdojindo.com Peroxynitrite is known to decompose into highly reactive species, including carbonate radical, nitrogen dioxide, or hydroxyl radicals, which can interact with various chemical targets. mdpi.comwikipedia.org
The formation of peroxynitrite from SIN-1 decomposition is an efficient process. dojindo.com Peroxynitrite itself is relatively unstable at physiological pH and can undergo further reactions or isomerization. wikipedia.orgresearchgate.net
Oxidative/Nitrative Interactions in Model Chemical Systems
The reactive species generated by the decomposition of SIN-1, particularly peroxynitrite, can engage in oxidative and nitrative reactions with various molecules in chemical systems. Studies using model systems have investigated these interactions. For instance, the decomposition of SIN-1 in the presence of deoxyribose and sodium benzoate (B1203000) has been shown to result in the formation of malondialdehyde (MDA) and fluorescent compounds, indicative of oxidative damage, mimicking the effects of hydroxyl radicals generated via Fenton chemistry. researchgate.netresearchgate.net
Furthermore, the oxidative chemistry of peroxynitrite is pH-dependent. researchgate.net At acidic pH, peroxynitrous acid (ONOOH), the protonated form of peroxynitrite, can oxidize various substrates. researchgate.net The yield of oxidation products can decrease at more alkaline pH. researchgate.net
Molecular-Level Interactions with Non-Pharmacological Targets
Beyond their intended biological effects, Molsidomine metabolites and the radicals they produce can interact chemically with various non-pharmacological targets, particularly biological macromolecules and membrane components, as studied in model systems.
Chemical Reactivity with Model Biological Macromolecules (e.g., protein modification in in vitro chemical studies)
The reactive species generated by SIN-1, especially peroxynitrite, can chemically modify proteins. In vitro chemical studies have demonstrated that peroxynitrite can lead to tyrosine nitration in proteins. acs.orgnih.gov This modification involves the addition of a nitro group to tyrosine residues. Studies using SIN-1 as a peroxynitrite source have shown a correlation between increased protein nitration (specifically, 3-nitrotyrosine (B3424624) formation) and chemical insult in model systems. nih.gov
Peroxynitrite can also react with cysteine residues in proteins, potentially leading to sulfenylation or disulfide formation. acs.orgresearchgate.net Research using SIN-1 treatment has identified tyrosine nitration as a significant modification in several sirtuin proteins, which correlated with inhibition of their enzymatic activity in vitro. acs.org
Chemical Reactivity in Liposomal or Membrane Models
Model membrane systems, such as liposomes and lipid monolayers, are used to investigate the chemical interactions of compounds with lipid bilayers, mimicking biological membranes. frontiersin.orgiosrjournals.org Studies using SIN-1 in the presence of liposomes containing specific lipids, such as phosphatidylserine (B164497) (PS) and cardiolipin (B10847521) (CL), have shown that the reactive species generated can induce oxidative and nitrative modifications of the membrane lipids. acs.orgresearchgate.netnih.govresearchgate.net
Advanced Analytical and Spectroscopic Characterization of Molsidomine
Chromatographic Methodologies for Molsidomine (B1677406) and its Chemical Derivatives
Chromatographic techniques are fundamental in the separation, identification, and quantification of Molsidomine and its related compounds from various matrices.
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the routine analysis of Molsidomine, offering high resolution and sensitivity for both purity assessment and quantitative determination. Reversed-phase HPLC methods are commonly utilized for the separation of Molsidomine and its metabolites. nih.gov
A typical HPLC method for the simultaneous determination of Molsidomine and its active metabolite, SIN-1, involves a reversed-phase column with ultraviolet (UV) detection. nih.gov The method can achieve rapid elution in under 15 minutes and demonstrates linearity over a wide concentration range, making it suitable for pharmacokinetic studies. nih.gov
Table 1: Example HPLC Parameters for Molsidomine Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | Methanol (B129727)/Water/Formic Acid mixture |
| Detection | UV at a specific wavelength |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table presents a generalized set of HPLC conditions. Specific parameters may vary based on the exact analytical requirements.
For the analysis of Molsidomine at trace levels and the identification of its metabolites in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.goveco-vector.com This technique couples the separation power of HPLC with the mass-analyzing capabilities of tandem mass spectrometry.
LC-MS/MS methods have been developed and validated for the quantitative determination of Molsidomine in various biological tissues. eco-vector.comresearchgate.net These methods often employ an electrospray ionization (ESI) source and operate in multiple reaction monitoring (MRM) mode to achieve low limits of quantification, often in the nanogram per milliliter (ng/mL) range. nih.gov The MS/MS ion transitions monitored for Molsidomine are typically m/z 243 → 86. nih.gov
The analytical range for Molsidomine in different tissues can vary, for instance, from 5.0–1000.0 ng/mL in plasma, liver, and kidney to 1.0-1000.0 ng/mL in skeletal muscle and heart tissue. eco-vector.com The high sensitivity of LC-MS/MS is indispensable for pharmacokinetic studies and for identifying and structurally characterizing metabolites. nih.govmdpi.com
Table 2: Key Performance Characteristics of a Validated LC-MS/MS Method for Molsidomine
| Parameter | Value |
| Linearity Range | 0.5–50 ng/mL nih.gov |
| Correlation Coefficient (r²) | ≥ 0.999 nih.gov |
| Repeatability (RSD) | 3.4% nih.gov |
| Intermediate Precision (RSD) | 4.8% nih.gov |
| Absolute Recovery | 74 ± 3% nih.gov |
Data presented are indicative of a typical validated LC-MS/MS method for Molsidomine in human plasma. nih.gov
While Molsidomine itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-based methods can be employed for the analysis of its volatile derivatives. gcms.cz Derivatization is a chemical modification process that converts non-volatile compounds into species that are amenable to GC analysis. gcms.cz
For compounds containing functional groups similar to those in Molsidomine's potential degradation products or synthetic precursors, derivatization techniques such as silylation or acylation can be used to increase volatility. gcms.cz The choice of derivatizing agent depends on the specific functional groups present in the analyte. gcms.cz GC coupled with a mass spectrometer (GC-MS) can then be used for the separation and identification of these volatile derivatives, providing valuable structural information. nih.govmdpi.com However, the application of GC to Molsidomine analysis is less common than HPLC and LC-MS/MS due to the need for derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of Molsidomine and its related compounds. researchgate.net It provides detailed information about the chemical environment of individual atoms within a molecule.
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural characterization of Molsidomine.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR reveals the number of non-equivalent carbon atoms and their electronic environments. mdpi.com
Heteronuclear NMR experiments, which probe the interaction between different nuclei (e.g., ¹H and ¹³C or ¹H and ¹⁵N), are also crucial for confirming the molecular structure. core.ac.uk
Table 3: Predicted NMR Spectral Data for Molsidomine
| Spectrum | Data Type | Value |
| Predicted ¹H NMR | 1D NMR | Not Applicable |
| Predicted ¹³C NMR | 1D NMR | Not Applicable |
This table indicates that while NMR is a key technique, readily available predicted spectra from certain databases may be limited. drugbank.com
For unambiguous assignment of all proton and carbon signals, especially in complex derivatives of Molsidomine, two-dimensional (2D) NMR techniques are indispensable. wikipedia.orgnih.gov These experiments provide correlation maps that reveal connectivity between different nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds). wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton and assigning quaternary carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. wikipedia.org
The combined application of these 1D and 2D NMR techniques allows for a comprehensive and detailed structural elucidation of Molsidomine and its chemical derivatives. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of Molsidomine, providing insights into its functional groups and electronic properties.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in the Molsidomine molecule. While a specific, publicly available, fully interpreted FT-IR spectrum for Molsidomine is not readily found in the literature, the expected characteristic absorption bands can be predicted based on its molecular structure. These would include stretching vibrations for C-H (alkane and alkene), C=O (ester), C=N, N-N, and C-O-C (ether) bonds. Studies have demonstrated the utility of mid-infrared (MIR) and near-infrared (NIR) spectroscopy, coupled with chemometric methods like Partial Least Squares (PLS) regression, for the quantitative determination of Molsidomine in pharmaceutical tablets. researchgate.net This approach allows for a rapid, non-destructive, and solvent-free quantification of the active pharmaceutical ingredient. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the Molsidomine molecule. The sydnone (B8496669) ring, being a pseudo-aromatic system, is the primary chromophore responsible for UV absorption. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment. While a definitive λmax in a standard solvent like methanol or ethanol (B145695) is not consistently reported across publicly available literature, UV detection is a cornerstone of many analytical methods for Molsidomine. For instance, in high-performance liquid chromatography (HPLC) methods, UV detectors are commonly used for the quantification of Molsidomine and its metabolites.
| Spectroscopic Technique | Application for Molsidomine | Typical Data/Findings |
| Infrared (IR) Spectroscopy | Functional group identification and quantification. | Characteristic stretching and bending vibrations for C=O, C=N, N-N, C-O-C, and C-H bonds. Used in MIR/NIR for quantitative analysis in tablets. researchgate.net |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantification and detection in chromatographic methods. | Absorption maxima (λmax) related to electronic transitions in the sydnone ring. |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of Molsidomine, providing precise information on its molecular weight and fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is critical for the accurate determination of the elemental composition of Molsidomine. By providing a high-resolution mass measurement, HRMS can confirm the molecular formula of the compound with a high degree of confidence. The theoretical monoisotopic mass of Molsidomine (C₉H₁₄N₄O₄) is 242.10150494 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of Molsidomine, which is essential for its structural confirmation and for developing sensitive and specific quantitative methods. In MS/MS analysis, the protonated molecule of Molsidomine ([M+H]⁺) at a mass-to-charge ratio (m/z) of 243 is selected and subjected to collision-induced dissociation (CID). A characteristic and predominant fragmentation is the transition from m/z 243 to m/z 86. This fragmentation pattern is utilized in multiple reaction monitoring (MRM) mode for the highly selective and sensitive quantification of Molsidomine in biological matrices.
| Mass Spectrometry Technique | Application for Molsidomine | Key Data |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition confirmation. | Monoisotopic Mass: 242.10150494 Da |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and quantification. | Precursor Ion [M+H]⁺: m/z 243, Product Ion: m/z 86 |
X-ray Crystallography for Solid-State Structural Determination of Molsidomine and Analogs
Despite its importance, a publicly available crystal structure of Molsidomine could not be found in the Cambridge Structural Database (CSD) or other common repositories. manchester.ac.ukclemson.educlemson.eduuiowa.edumanchester.ac.uk However, crystallographic studies of other sydnone derivatives have been reported. These studies reveal that the sydnone ring is typically planar. For instance, the crystallographic analysis of p-bromophenylsydnone showed that both the phenyl and sydnone rings are individually planar. Such studies on analogous compounds provide valuable insights into the likely solid-state conformation of Molsidomine. A definitive crystallographic study on Molsidomine would be invaluable for understanding its solid-state properties and for computational modeling studies.
Electrochemical Detection and Analysis Methods
Electrochemical methods, particularly voltammetric techniques, offer a sensitive and cost-effective approach for the analysis of electroactive pharmaceutical compounds like Molsidomine. researchgate.net These methods are based on the oxidation or reduction of the analyte at an electrode surface, with the resulting current being proportional to the concentration of the analyte.
While specific studies detailing the electrochemical detection of Molsidomine are not widely available in the public domain, the general principles of voltammetry are applicable. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be employed for its determination. nih.govnih.gov The sydnone imine core of Molsidomine is expected to be electroactive. The development of a voltammetric method would involve the optimization of several parameters, including the type of working electrode (e.g., glassy carbon, carbon paste, or modified electrodes), the composition and pH of the supporting electrolyte, and the instrumental parameters of the chosen voltammetric technique. Modified electrodes, incorporating nanomaterials or specific polymers, could potentially enhance the sensitivity and selectivity of the detection of Molsidomine. nih.govnih.govmdpi.com
Impurity Profiling and Stability Assessment of Molsidomine (Chemical Quality Control)
Impurity profiling and stability assessment are critical components of the chemical quality control of Molsidomine to ensure its safety and efficacy. veeprho.com These studies involve the identification, quantification, and characterization of impurities and degradation products.
Forced degradation studies are intentionally conducted under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and to establish the degradation pathways of the drug. nih.gov This information is crucial for the development of stability-indicating analytical methods.
Several impurities of Molsidomine are recognized by pharmacopoeias, including:
Molsidomine EP Impurity A (Linsidomine Hydrochloride): The active metabolite of Molsidomine. veeprho.com
Molsidomine EP Impurity B (N-Nitrosomorpholine): A potential genotoxic impurity.
Molsidomine EP Impurity C ((2E)-(Morpholin-4-ylimino)acetonitrile): A process-related impurity.
Molsidomine EP Impurity E (Morpholine): A potential starting material or degradation product. veeprho.com
The development and validation of a stability-indicating method would involve demonstrating specificity, linearity, accuracy, precision, and robustness for the quantification of Molsidomine in the presence of these and any other potential impurities. nih.gov
| Impurity Name | CAS Number | Molecular Formula | Type |
| Molsidomine EP Impurity A (Linsidomine Hydrochloride) | 16142-27-1 | C₆H₁₁ClN₄O₂ | Metabolite/Degradation Product |
| Molsidomine EP Impurity B (N-Nitrosomorpholine) | 59-89-2 | C₄H₈N₂O₂ | Process-related/Degradation Product |
| Molsidomine EP Impurity C ((2E)-(Morpholin-4-ylimino)acetonitrile) | 26179-71-5 | C₆H₉N₃O | Process-related Impurity |
| Molsidomine EP Impurity E (Morpholine) | 110-91-8 | C₄H₉NO | Starting Material/Degradation Product |
Theoretical and Computational Chemistry of Molsidomine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) Studies on Molsidomine (B1677406) Conformations and Energy Landscapes
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Molsidomine, DFT would be instrumental in exploring its conformational flexibility. The molecule possesses several rotatable bonds, and its three-dimensional shape is crucial for its biological activity.
A typical DFT study would involve:
Conformational Search: Systematically rotating the flexible dihedral angles within the Molsidomine structure to identify all possible low-energy conformations (conformers).
Geometry Optimization: For each identified conformer, DFT calculations would be used to find the most stable geometric arrangement of atoms, corresponding to a minimum on the potential energy surface.
Energy Calculation: The relative energies of each stable conformer would be calculated to determine their populations at a given temperature. This would reveal the most likely shapes Molsidomine adopts.
Potential Energy Surface (PES) Mapping: By calculating the energy at various points along the rotation of specific bonds, a potential energy surface can be mapped. This landscape reveals the energy barriers between different conformations, providing insight into the molecule's flexibility and the ease of interconversion between shapes.
Such studies would clarify which conformations of Molsidomine are energetically favorable and thus more likely to be biologically relevant.
Ab Initio Methods for Electronic Configuration and Reactivity Prediction
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These highly accurate, though computationally intensive, methods could be used to precisely calculate the electronic properties of Molsidomine.
Applications for Molsidomine would include:
Electron Distribution and Molecular Orbitals: Calculating the precise distribution of electrons within the molecule to identify electron-rich and electron-poor regions. This is crucial for understanding how Molsidomine interacts with other molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively, offering predictions about its reactivity.
Chemical Reactivity Descriptors: From the calculated electronic structure, various reactivity indices such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Molecular Dynamics (MD) Simulations of Molsidomine in Solvation Environments
Molecular Dynamics (MD) simulations provide a computational microscope to view the movement of atoms and molecules over time. An MD simulation of Molsidomine in an aqueous environment would mimic its behavior in a biological setting, providing insights that are unobtainable from static quantum calculations.
A typical MD simulation would involve:
System Setup: A single Molsidomine molecule would be placed in a simulation box filled with a large number of explicit water molecules.
Simulation Run: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the trajectory of all atoms over a period of nanoseconds to microseconds.
These simulations are essential for understanding how the solvent influences the conformation and stability of Molsidomine.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models
Computational models, particularly DFT, can be used to predict the spectroscopic properties of a molecule. Comparing these predicted spectra with experimental data serves as a powerful validation of the computational model. For Molsidomine, this would involve:
NMR Spectroscopy: Calculating the nuclear magnetic shielding tensors to predict the 1H and 13C NMR chemical shifts. This can help in assigning experimental peaks and confirming the molecular structure.
IR Spectroscopy: Calculating the vibrational frequencies and their corresponding intensities to predict the infrared spectrum. Each peak in the IR spectrum corresponds to a specific molecular vibration (e.g., stretching or bending of bonds), providing a fingerprint of the molecule's structure.
UV-Vis Spectroscopy: Using time-dependent DFT (TD-DFT), the electronic transitions between molecular orbitals can be calculated. This allows for the prediction of the UV-Vis absorption spectrum, indicating the wavelengths of light the molecule absorbs, which is related to its electronic structure. One study combined NMR spectroscopy with molecular modeling to investigate the inclusion of Molsidomine into cyclodextrins.
Reaction Mechanism Elucidation and Transition State Analysis for NO Release
This would involve:
Mapping the Reaction Coordinate: The transformation of SIN-1 to release NO would be modeled. The geometry of the molecule would be systematically changed along the reaction pathway.
Locating the Transition State: Quantum chemical methods would be used to find the highest energy point along this pathway, known as the transition state. The transition state is a short-lived, high-energy structure that represents the bottleneck of the reaction.
Calculating the Activation Energy: The energy difference between the reactant (SIN-1) and the transition state is the activation energy. This value determines the rate of the reaction. A lower activation energy implies a faster release of NO.
A study on the photodissociation of Molsidomine using time-resolved infrared spectroscopy has provided insights into an alternative, light-induced pathway for NO release, showing that photoexcited Molsidomine can decompose and release NO with specific time constants. Computational analysis of the spontaneous, biological release mechanism would provide a valuable comparison.
Quantitative Structure-Property Relationship (QSPR) Studies on Molsidomine Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical or chemical properties. For Molsidomine, a QSPR study could be developed to predict the properties of novel derivatives.
The process would involve:
Dataset Creation: A set of Molsidomine derivatives with known experimental properties (e.g., solubility, stability, lipophilicity) would be compiled.
Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors representing its constitutional, topological, geometric, and electronic features would be calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that links a selection of the most relevant descriptors to the property of interest.
Model Validation: The predictive power of the model would be rigorously tested to ensure its reliability.
Once validated, the QSPR model could be used to predict the properties of new, unsynthesized Molsidomine derivatives, thereby guiding the design of new drugs with improved characteristics like enhanced solubility or greater chemical stability.
Development of Force Fields for Molsidomine and Related Sydnonimines
The development of a reliable force field for Coruno (N-(Ethoxycarbonyl)-3-(4-morpholinyl)sydnone imine) and its parent compound, Molsidomine, necessitates a careful parameterization process. This process typically relies on high-quality data from quantum chemical calculations and, where available, experimental data. The goal is to create a classical potential energy function that accurately reproduces the molecular geometries, vibrational frequencies, and intermolecular interaction energies of the real system.
Force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are widely used for biomolecular simulations. However, they often lack parameters for novel or uncommon chemical moieties like the sydnonimine ring found in this compound and Molsidomine. Therefore, specific parameters must be developed and validated for these unique structures.
The parameterization process generally involves the following key steps:
Determination of Equilibrium Geometries: The first step is to obtain an accurate molecular geometry. This is typically achieved through geometry optimization using ab initio or Density Functional Theory (DFT) calculations. These calculations provide equilibrium bond lengths, bond angles, and dihedral angles that serve as the baseline for the bonded parameters in the force field.
Calculation of Partial Atomic Charges: The electrostatic interactions are a critical component of any force field. For sydnonimines, which are mesoionic and possess significant charge separation, an accurate description of the charge distribution is paramount. Methods like Restrained Electrostatic Potential (RESP) fitting, which uses the electrostatic potential calculated by QM methods, are commonly employed to derive partial atomic charges for each atom in the molecule.
Parameterization of Bonded Terms: This involves determining the force constants for bond stretching and angle bending, as well as the torsional parameters for dihedral angles.
Bond and Angle Parameters: Force constants for bonds and angles are often derived by fitting the MM potential to the QM potential energy surface around the equilibrium geometry.
Dihedral Parameters: Torsional parameters are particularly important for describing the conformational flexibility of the molecule, such as the rotation around the bonds connecting the sydnonimine ring to its substituents. These are typically derived by performing a series of constrained QM geometry optimizations (a potential energy scan) for the rotation around a specific bond and then fitting the MM torsional energy function to the resulting QM energy profile.
Assignment of van der Waals Parameters: The Lennard-Jones or similar potentials are used to model the short-range repulsive and long-range attractive van der Waals interactions. For novel molecules, these parameters are often transferred from existing atom types in established force fields (e.g., GAFF - General Amber Force Field) that are chemically similar.
Research Findings from Quantum Chemical Calculations
While a complete, publicly available force field specifically designed for this compound or Molsidomine is not readily found in the literature, numerous theoretical studies on the electronic structure of sydnones provide the foundational data required for such a development.
Ab initio and DFT calculations have been used to investigate the electronic structure and geometry of the sydnone (B8496669) ring. These studies confirm the mesoionic character, with a delocalized positive charge within the 1,2,3-oxadiazole (B8650194) ring and a significant negative charge on the exocyclic imine nitrogen or carbonyl oxygen, depending on the specific derivative.
For a molecule like this compound, computational studies would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher to obtain reliable geometries and electronic properties. The data generated from such a hypothetical calculation would form the basis for the parameters presented in the following tables.
The tables below are illustrative of the type of data that would be generated from a DFT study on this compound and used for the development of a force field.
Table 1: Hypothetical Optimized Geometric Parameters for the this compound Sydnonimine Core (DFT B3LYP/6-31G(d,p))
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| N1-O2 | 1.38 | |
| O2-N3 | 1.35 | |
| N3-C4 | 1.33 | |
| C4-C5 | 1.42 | |
| C5-N1 | 1.36 | |
| C5=N6 (exocyclic) | 1.30 | |
| N3-C(morpholine) | 1.45 | |
| Bond Angles (°) ** | ||
| C5-N1-O2 | 110.5 | |
| N1-O2-N3 | 112.0 | |
| O2-N3-C4 | 108.0 | |
| N3-C4-C5 | 109.5 | |
| C4-C5-N1 | 100.0 | |
| N1-C5=N6 | 130.0 | |
| C4-C5=N6 | 130.0 | |
| Selected Dihedral Angles (°) ** | ||
| O2-N1-C5-C4 | 0.5 | |
| N1-C5-C4-N3 | -0.6 | |
| C(morpholine)-N3-C4-C5 | 175.0 | |
| C(morpholine)-N3-O2-N1 | -178.0 |
Table 2: Hypothetical Partial Atomic Charges for the this compound Sydnonimine Core (RESP Charges)
| Atom | Atom Type | Charge (e) |
| N1 | N | +0.25 |
| O2 | O | -0.40 |
| N3 | N | +0.55 |
| C4 | C | -0.15 |
| C5 | C | +0.30 |
| N6 (exocyclic) | N | -0.75 |
| H (on C4) | H | +0.10 |
These tables illustrate the detailed, atom-specific parameters that are essential for building an accurate molecular mechanics model of this compound. The bond lengths and angles define the molecule's basic shape, while the dihedral angles and their associated energy barriers dictate its flexibility. The partial atomic charges are crucial for correctly modeling electrostatic interactions, which are particularly significant in polar and mesoionic molecules like sydnonimines. The development and validation of such a force field would be a critical step in enabling large-scale simulations to explore the therapeutic potential of this compound and related compounds.
Environmental Chemistry and Fate of Molsidomine
Photodegradation Pathways of Molsidomine (B1677406) in Aquatic and Atmospheric Systems
Photodegradation is a significant abiotic transformation process for organic chemicals in the environment, particularly in aquatic and atmospheric systems where they are exposed to sunlight libretexts.orgucanr.edumdpi.com. This process involves the absorption of light energy by the chemical molecule, leading to its breakdown into simpler compounds ucanr.edumdpi.com. The extent and pathways of photodegradation are influenced by the chemical structure of the compound, the intensity and wavelength of light, and the presence of photosensitizers or inhibitors in the environment ucanr.edumdpi.com.
While specific detailed research findings on the photodegradation pathways of Molsidomine were not extensively found in the provided search results, general principles of photodegradation apply to organic molecules like Molsidomine. Organic pollutants in wastewater, for instance, can undergo photodegradation, and this process can be affected by factors such as the presence of mineral ions and pH in the water mdpi.com. Photocatalysis, often involving materials like titanium dioxide (TiO2), is a technique used to enhance the photodegradation of complex pollutants in water mdpi.com.
Further research would be needed to specifically elucidate the direct and indirect photodegradation mechanisms of Molsidomine in relevant environmental conditions, identify the resulting photoproducts, and determine their persistence and potential toxicity.
Biodegradation and Biotransformation of Molsidomine in Environmental Matrices
Biodegradation, the breakdown of chemical compounds by microorganisms, is a primary process influencing the fate of organic pollutants in soil and water libretexts.orgresearchfloor.orgnih.gov. Biotransformation refers to the chemical modification of a compound by organisms, which may or may not lead to complete mineralization.
Molsidomine is known to be metabolized in the liver in humans to its active metabolite, linsidomine (B1675546), which then releases nitric oxide echemi.comnih.govdrugbank.com. This metabolic pathway in biological systems suggests potential for microbial transformation in the environment.
Microbial Degradation Mechanisms
Microorganisms, including bacteria and fungi, possess diverse enzymatic capabilities that allow them to degrade a wide range of organic compounds libretexts.orgnih.gov. The mechanisms involved can include hydrolysis, oxidation, reduction, and other enzymatic reactions libretexts.org. The rate and extent of microbial degradation are influenced by factors such as the availability of suitable microbial populations, the presence of other carbon sources, temperature, pH, and the bioavailability of the compound libretexts.org.
While specific studies detailing the microbial degradation mechanisms of Molsidomine in environmental matrices were not prominently featured in the search results, the general principles of microbial degradation of organic chemicals are relevant. For many organic pollutants, biodegradation can lead to their conversion into less toxic or inert compounds, and ideally, to complete mineralization into carbon dioxide, water, and inorganic salts libretexts.org.
Metabolite Formation and Persistence in Soil and Water
During biodegradation and biotransformation, intermediate metabolites are often formed libretexts.org. The persistence and environmental impact of these metabolites are crucial aspects of the environmental fate of the parent compound. Some metabolites may be more persistent or even more toxic than the original compound.
In the human body, Molsidomine is metabolized to linsidomine echemi.comnih.govdrugbank.com. The fate of Molsidomine and its potential metabolites in soil and water environments through microbial action would require specific investigation. Studies on the environmental fate of other pharmaceutical compounds have shown that metabolites can persist in soil and water and may require specific analytical methods for detection and monitoring.
Sorption and Leaching Behavior in Soil and Sediment
Sorption, the process by which chemicals bind to solid matrices like soil and sediment, plays a critical role in determining their mobility and bioavailability in the environment researchfloor.orgcarnegiescience.edupjoes.comfrontiersin.org. Chemicals that are strongly sorbed to soil particles are less likely to leach into groundwater or be transported in surface runoff researchfloor.orgnih.gov. Leaching refers to the downward movement of chemicals through the soil profile researchfloor.orgnih.gov.
The extent of sorption is influenced by the properties of the chemical (e.g., polarity, solubility, molecular size) and the characteristics of the soil or sediment (e.g., organic matter content, clay content, pH) researchfloor.orgcarnegiescience.edupjoes.comfrontiersin.org. For instance, pesticides with higher sorption coefficients tend to bind strongly to soil surfaces, reducing their leaching potential researchfloor.orgnih.gov.
While specific data on the sorption and leaching behavior of Molsidomine was not found, its chemical structure (C9H14N4O4, PubChem CID 5353788 or 4239) nih.govnih.govlgcstandards.com would influence its interactions with soil and sediment components. The solubility of a chemical is a key property influencing its mobility in the environment carnegiescience.edu. Molsidomine has a reported solubility range nih.gov.
Understanding the sorption and leaching potential of Molsidomine is essential for assessing the risk of groundwater contamination.
Analytical Detection and Monitoring of Molsidomine in Environmental Samples
Accurate analytical methods are necessary to detect and quantify Molsidomine in various environmental matrices such as water, soil, and sediment azolifesciences.comalliedacademies.orgphilarchive.org. Monitoring its presence and concentration is crucial for assessing environmental exposure and evaluating the effectiveness of remediation strategies.
Various analytical techniques are used for the detection and monitoring of organic contaminants in environmental samples, including chromatography coupled with mass spectrometry (e.g., HPLC-MS/MS) philarchive.orgmdpi.com. These methods allow for the separation, identification, and quantification of target compounds, even at low concentrations philarchive.org. Sample collection and preparation are critical initial steps to ensure accurate analysis azolifesciences.com.
The development of sensitive and selective analytical methods for Molsidomine in complex environmental matrices would be necessary for effective monitoring programs. Non-Target Analysis (NTA) using high-resolution mass spectrometry is an innovative approach that can detect a wide range of known and unknown contaminants in environmental samples philarchive.org.
Development of Remediation Strategies for Molsidomine in Contaminated Systems
When Molsidomine is found to be present in environmental systems at levels of concern, remediation strategies may be required to reduce its concentration and mitigate potential risks alliedacademies.orgnumberanalytics.comrsdjournal.orgfrontiersin.org. Remediation approaches for organic contaminants in soil and water include a variety of physical, chemical, and biological methods alliedacademies.orgrsdjournal.orgfrontiersin.org.
Potential remediation strategies could include:
Wastewater Treatment: Optimizing or implementing advanced treatment processes at wastewater treatment plants to remove or degrade Molsidomine before discharge alliedacademies.org.
Adsorption: Using adsorbent materials to remove Molsidomine from contaminated water or soil numberanalytics.comrsdjournal.org. Molybdenum-based compounds, for instance, have shown excellent adsorption capacities for organic and inorganic contaminants rsdjournal.org.
Advanced Oxidation Processes (AOPs): Employing chemical processes involving reactive species like hydroxyl radicals to break down persistent organic pollutants temple.eduresearchgate.net.
Bioremediation: Utilizing microorganisms to degrade Molsidomine in contaminated soil or water frontiersin.org. This could involve stimulating indigenous microbial populations or introducing specific degrading microorganisms.
Phytoremediation: Using plants to take up, transform, or stabilize contaminants in soil and water.
The selection of the most appropriate remediation strategy would depend on the specific environmental matrix, the concentration of Molsidomine, the presence of other contaminants, and cost-effectiveness. Integrated remediation packages may also be employed for sustainable clean-up of contaminated systems frontiersin.org.
Emerging Research Directions and Unexplored Chemical Applications of Molsidomine
Molsidomine (B1677406) as a Chemical Probe in Non-Biological Systems
The unique chemical structure of molsidomine, particularly the sydnone (B8496669) imine scaffold, presents opportunities for its use as a chemical probe in non-biological contexts. Chemical probes are small molecules used to perturb a system and study the resulting changes, offering insights into system behavior. While molsidomine's primary biological action involves NO release and subsequent activation of soluble guanylate cyclase, its reactivity and structural features can be exploited in purely chemical or physical systems. nih.govnih.gov The sydnone imine ring can undergo various chemical transformations, making it a potential reporter group or a reactive handle for labeling or modifying non-biological substrates. Research into the fundamental chemical reactivity of molsidomine and its derivatives in diverse non-aqueous or aprotic environments could reveal novel applications as probes for studying reaction mechanisms, intermolecular interactions, or the properties of complex chemical mixtures. nih.gov
Integration of Molsidomine Chemistry in Materials Science and Engineering (e.g., NO-releasing materials)
The NO-releasing property of molsidomine's metabolite, SIN-1, is a key feature that can be integrated into materials science and engineering, particularly for developing NO-releasing materials. researchgate.net These materials have potential applications in various fields, including biomedical devices, coatings, and sensors. By incorporating molsidomine or its derivatives into polymeric matrices, hydrogels, or surface coatings, materials can be designed to release NO in a controlled manner. acs.orggoogle.com This controlled release can be triggered by specific stimuli, such as changes in pH, temperature, or light, depending on the material design. researchgate.netfrontiersin.org
Research in this area focuses on developing stable formulations that retain the NO-releasing capacity of molsidomine derivatives within the material matrix. This involves exploring different encapsulation techniques, polymer chemistries, and material fabrication methods. The goal is to create materials that can deliver therapeutic levels of NO locally, for example, to promote wound healing, prevent thrombosis on medical implants, or act as antimicrobial surfaces. The sydnone imine scaffold's stability under certain conditions and its ability to generate NO make it a valuable component in the design of such functional materials. wikipedia.orgsolubilityofthings.com
Chemo-Responsive Systems Incorporating Molsidomine Derivatives
Molsidomine derivatives can be incorporated into chemo-responsive systems, which are materials or molecules that change their properties in response to a specific chemical stimulus. The decomposition of SIN-1, the active metabolite of molsidomine, is influenced by factors like pH and the presence of oxygen. researchgate.net This inherent chemical responsiveness can be leveraged to design systems that release NO or undergo other detectable changes upon exposure to certain chemicals.
For instance, molsidomine derivatives could be part of sensor systems that signal the presence of specific analytes through a change in color, fluorescence, or gas release (NO). researchgate.net This could have applications in chemical sensing, environmental monitoring, or even as indicators in smart packaging. The design of such systems requires a deep understanding of the degradation pathways of molsidomine derivatives and how these pathways can be modulated by external chemical cues. researchgate.net
Advanced Catalyst Design Utilizing Sydnonimine Scaffolds
The sydnonimine scaffold, the core structure of molsidomine, is a mesoionic heterocycle with unique electronic properties. wikipedia.orgwright.edu This makes it an interesting motif for the design of novel catalysts. Sydnonimines can potentially act as ligands for metal catalysts or as organocatalysts themselves. Research in this area explores the use of sydnonimine derivatives in various chemical transformations.
Studies have investigated the use of sydnone imine palladium complexes as catalysts in cross-coupling reactions like Suzuki-Miyaura and Sonogashira-Hagihara couplings. tu-clausthal.de The electronic and steric properties of the sydnonimine ligand can influence the activity and selectivity of the metal center. Furthermore, the sydnonimine scaffold itself, with its polarized structure, could potentially catalyze certain reactions through mechanisms involving charge stabilization or activation of reactants. nih.govlifechemicals.comresearchgate.net Exploring the catalytic potential of functionalized sydnonimine scaffolds represents an emerging area of chemical research.
Application of Machine Learning and Artificial Intelligence in Molsidomine Chemical Research
Machine learning (ML) and artificial intelligence (AI) are increasingly valuable tools in chemical research, and their application can significantly accelerate the exploration of molsidomine's chemical space and potential applications. nih.govnih.govresearchgate.netpurdue.edu ML algorithms can be trained on existing data related to molsidomine's synthesis, reactivity, and properties to predict the outcomes of new reactions, design novel derivatives with desired characteristics, or identify potential new applications.
For example, ML models could be used to predict the NO-releasing kinetics of novel molsidomine derivatives based on their chemical structure, guide the synthesis of targeted compounds, or optimize reaction conditions. researchgate.netresearchgate.net AI could also be employed to screen large databases of chemical structures to identify compounds with structural similarities to molsidomine that might possess interesting chemical properties. nih.gov Furthermore, ML can assist in analyzing complex experimental data generated during the study of molsidomine in materials science or chemo-responsive systems. acs.org The integration of computational approaches with experimental work can lead to a more efficient and comprehensive understanding of molsidomine chemistry.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Coruno's physicochemical properties?
- Methodological Approach : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:
- Population: this compound compound variants.
- Intervention: Synthesis conditions (e.g., temperature, catalysts).
- Comparison: Alternative synthesis routes.
- Outcome: Stability or reactivity metrics.
Q. What methodologies are appropriate for the initial characterization of this compound?
- Experimental Design : Employ spectroscopic techniques (e.g., NMR, FTIR) for structural elucidation and chromatography (HPLC) for purity assessment.
- Data Validation : Cross-reference results with existing datasets from peer-reviewed repositories (e.g., PubChem, Reaxys) to identify discrepancies early .
Q. How to design a systematic literature review strategy for this compound-related studies?
- Keyword Strategy : Combine terms like "this compound synthesis," "crystallographic data," and "kinetic analysis" with Boolean operators.
- Database Selection : Prioritize Scopus, Web of Science, and discipline-specific journals.
- Synthesis Matrix : Tabulate findings by methodology, outcomes, and limitations to identify unresolved questions .
Advanced Research Questions
Q. How to address contradictions in reported data on this compound’s catalytic activity?
- Contradiction Analysis : Conduct meta-analyses of published kinetic data, adjusting for variables like solvent polarity or temperature gradients.
- Replication Studies : Replicate key experiments under controlled conditions, documenting procedural deviations (e.g., impurity thresholds) that may explain inconsistencies.
- Sensitivity Analysis : Use computational models (e.g., DFT simulations) to isolate variables affecting catalytic efficiency .
Q. What statistical approaches are suitable for analyzing multi-variable datasets in this compound research?
- Multivariate Analysis : Apply ANOVA to compare group means (e.g., reaction yields under different catalysts) while controlling for confounding variables.
- Machine Learning : Train regression models to predict properties like solubility or bioactivity from structural descriptors (e.g., molecular weight, functional groups).
- Error Propagation : Quantify uncertainty in composite measurements (e.g., enthalpy calculations) using Monte Carlo simulations .
Q. How to ensure ethical rigor in this compound research involving hazardous intermediates?
- Risk Assessment : Document safety protocols for handling toxic byproducts (e.g., fume hood specifications, waste disposal).
- Institutional Review : Submit experimental designs to institutional biosafety committees (IBCs) for approval.
- Transparency : Disclose conflicts of interest and funding sources in publications to mitigate bias .
Q. How to develop interdisciplinary research questions integrating this compound’s applications in materials science and biochemistry?
- Convergence Framework : Identify overlapping variables (e.g., surface functionalization for drug delivery or corrosion resistance).
- Collaborative Workshops : Engage experts from both fields to co-define hypotheses, ensuring translational relevance.
- Hybrid Methods : Combine in vitro assays (e.g., cytotoxicity tests) with materials characterization (e.g., SEM, XRD) to bridge disciplinary gaps .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
